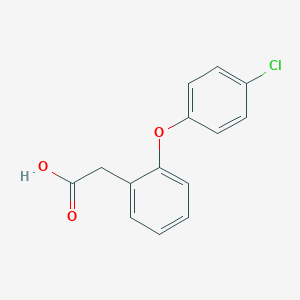
2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Übersicht
Beschreibung
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is 262.69 . The SMILES string representation of its structure is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . The InChI representation is 1S/C14H11ClO3/c15-11-5-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 397.7±27.0 °C at 760 mmHg, and a flash point of 194.3±23.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Chemical Research
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical with the linear formula C14H11O3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is often used in chemical research due to its unique properties and structure .
Neurology Research
This compound is also used in neurology research . It is available as a reference standard from Neurology Research Chemicals and Analytical Standards . This indicates its potential use in the study of neurological disorders and conditions .
Anti-Inflammatory Activities
A group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes “2-(2-(4-Chlorophenoxy)phenyl)acetic acid”, exhibits anti-inflammatory activity . These compounds have shown moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium, a common anti-inflammatory drug .
Pain and Inflammation Research
This compound is also used in pain and inflammation research . Its anti-inflammatory properties make it a valuable tool in studying the mechanisms of pain and inflammation, and in the development of new treatments .
Environmental Science
In environmental science, similar compounds like 2-methyl-4-chlorophenoxy acetic acid (MCPA) are studied for their impact on the environment . Although “2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is not directly mentioned, its structural similarity to MCPA suggests potential applications in this field .
Material Science
In material science, compounds like “2-(2-(4-Chlorophenoxy)phenyl)acetic acid” can be used in the synthesis of new materials . For example, they can be used in the creation of new polymers or in the modification of existing materials to enhance their properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

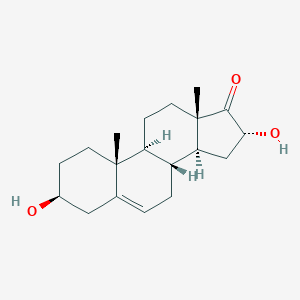
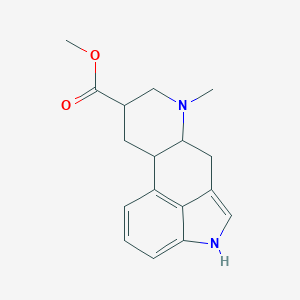
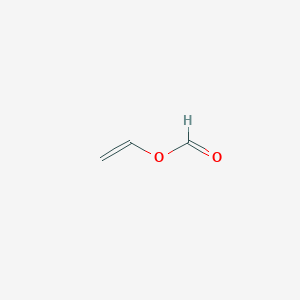
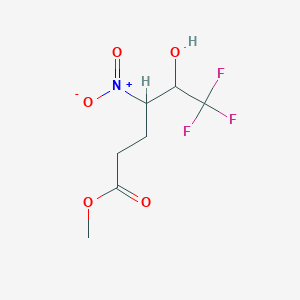
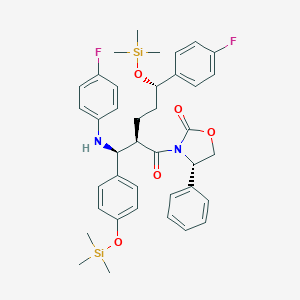
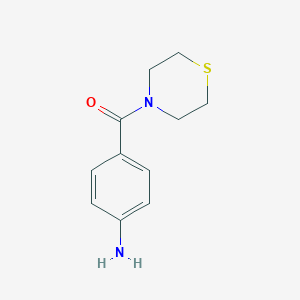
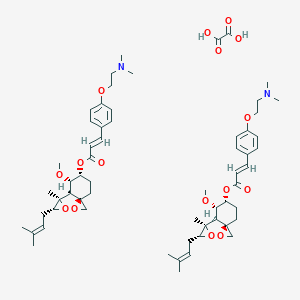
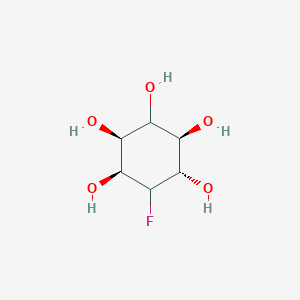
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
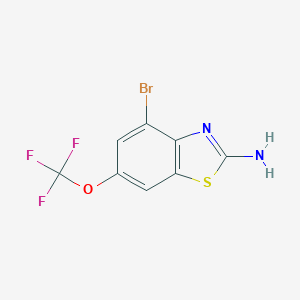
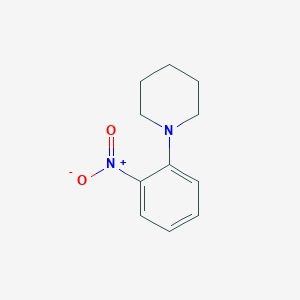
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)
